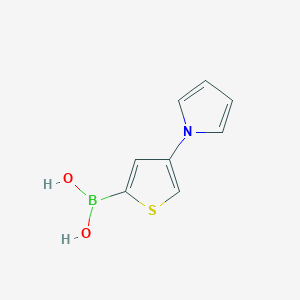
(4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a thiophene ring, which is further substituted with a pyrrole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid typically involves the reaction of a thiophene derivative with a pyrrole derivative under specific conditions that facilitate the formation of the boronic acid group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated thiophene reacts with a pyrrole-boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: (4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation can produce boronic esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid is widely used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to understand its interactions with biological targets and its potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as conducting polymers and electronic devices. Its ability to form stable carbon-boron bonds makes it valuable in the synthesis of materials with specific electronic properties .
Wirkmechanismus
The mechanism of action of (4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid involves its ability to participate in various chemical reactions, particularly those involving the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications and as a building block in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-boronic acid: Similar in structure but lacks the pyrrole moiety, making it less versatile in certain reactions.
4-(1H-Pyrrol-1-yl)phenol: Contains a phenol group instead of a thiophene ring, leading to different reactivity and applications.
Ferrocene-functionalized 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline: A more complex compound with additional functional groups, used in advanced materials and biosensors.
Uniqueness: (4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid is unique due to the presence of both a thiophene ring and a pyrrole moiety, which confer distinct electronic properties and reactivity. This combination makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Eigenschaften
Molekularformel |
C8H8BNO2S |
|---|---|
Molekulargewicht |
193.04 g/mol |
IUPAC-Name |
(4-pyrrol-1-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H8BNO2S/c11-9(12)8-5-7(6-13-8)10-3-1-2-4-10/h1-6,11-12H |
InChI-Schlüssel |
VNCTWUCETGGZAD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CS1)N2C=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


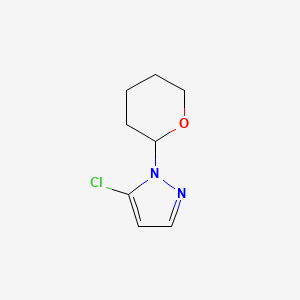
![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13339980.png)
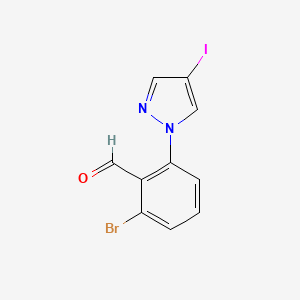
![3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol](/img/structure/B13339990.png)
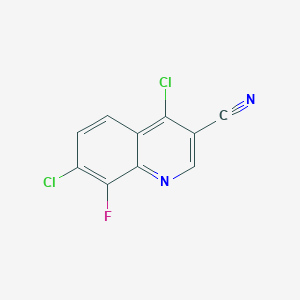
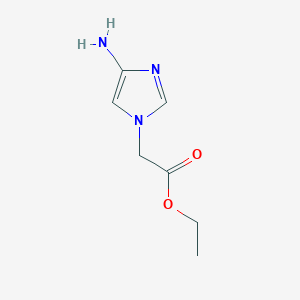
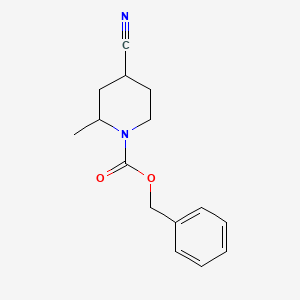
![6',7'-Dihydro-5'H-spiro[thiane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13340003.png)
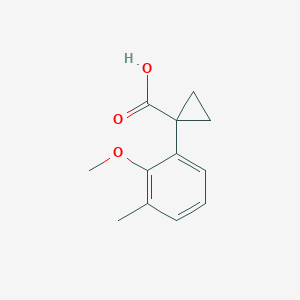
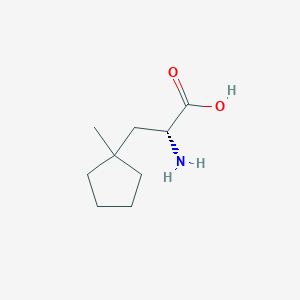
![6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13340012.png)

![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide](/img/structure/B13340028.png)

